molecular formula C6H6ClN3O B1583333 4-Chloropicolinohydrazide CAS No. 73771-11-6

4-Chloropicolinohydrazide

Cat. No. B1583333
CAS RN: 73771-11-6
M. Wt: 171.58 g/mol
InChI Key: JORBLRWFTPDRLZ-UHFFFAOYSA-N
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Description

4-Chloropicolinohydrazide, also known as 4-chloroisonicotinohydrazide, is a biochemical used for proteomics research . It has a molecular formula of C6H6ClN3O and a molecular weight of 171.6 g/mol .


Molecular Structure Analysis

The molecular structure of 4-Chloropicolinohydrazide consists of 6 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

4-Chloropicolinohydrazide has a molecular weight of 171.5843 g/mol . Its melting point ranges from 165 to 167°C .

Scientific Research Applications

1. Environmental Monitoring and Remediation

Research has demonstrated the use of 4-chlorophenols, closely related to 4-Chloropicolinohydrazide, in environmental monitoring and remediation. Studies have explored their role in the photocatalytic detoxification of water, highlighting their effectiveness in degrading pollutants like 4-chlorophenol in contaminated waters. Different industrial TiO2 catalysts have been compared for their efficiencies in treating contaminated waters using 4-chlorophenol as a model pollutant (Guillard et al., 1999). Additionally, the development of Fe3O4-Cr2O3 magnetic nanocomposites has been researched for the photocatalytic decomposition of 4-chlorophenol in water, presenting a novel method for environmental cleanup (Kesho Singh et al., 2017).

2. Water Treatment Technologies

4-Chlorophenols, including compounds related to 4-Chloropicolinohydrazide, have been studied for their use in water treatment technologies. The surfactant modified montmorillonite has been evaluated as a low-cost adsorbent for 4-chlorophenol, showing its effectiveness in removing toxic compounds from aqueous solutions (Nourmoradi et al., 2016). Moreover, research on the degradation of 4-chlorophenol using catalyzed peroxymonosulfate with nano-MnO2/UV irradiation has demonstrated its potential in industrial wastewater treatment, highlighting the method's effectiveness and environmental friendliness (Eslami et al., 2018).

3. Analytical Sensing Technologies

Studies have explored the application of compounds similar to 4-Chloropicolinohydrazide in the development of sensors. For instance, a photoelectrochemical sensor based on BiPO4/BiOCl heterojunction has been designed for detecting 4-chlorophenol. This sensor exhibits enhanced photoelectrochemical performance and high sensitivity, making it a promising tool for monitoring water quality (Yan et al., 2019).

Safety And Hazards

4-Chloropicolinohydrazide is harmful if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-chloropyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-4-1-2-9-5(3-4)6(11)10-8/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORBLRWFTPDRLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80224141
Record name Picolinic acid, 4-chloro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloropicolinohydrazide

CAS RN

73771-11-6
Record name 4-Chloropicolinic acid hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073771116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 73771-11-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Picolinic acid, 4-chloro-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLOROPICOLINIC ACID HYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QNZ5WYE92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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